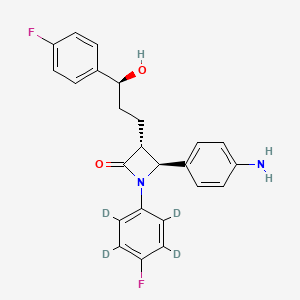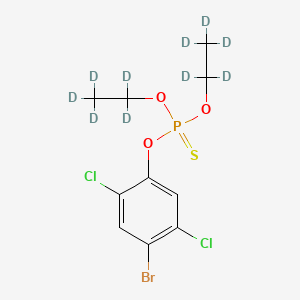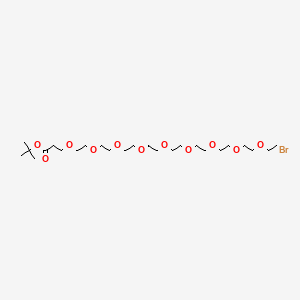
Bromo-PEG9-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-PEG9-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in the field of chemical biology and medicinal chemistry for its role in facilitating the targeted degradation of proteins.
準備方法
Synthetic Routes and Reaction Conditions
Bromo-PEG9-Boc can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromine and tert-butoxycarbonyl chloride. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylate or mesylate intermediate.
Substitution Reaction: The activated polyethylene glycol is then reacted with sodium bromide in the presence of a polar aprotic solvent like dimethylformamide (DMF) to introduce the bromine atom, forming Bromo-PEG9.
Protection with Boc Group: Finally, the Bromo-PEG9 is treated with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the Boc protecting group, yielding this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Bromo-PEG9-Boc undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be displaced by various nucleophiles such as thiols, amines, and alcohols, forming new carbon-nucleophile bonds.
Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols (e.g., mercaptoethanol), amines (e.g., ethylenediamine), and alcohols (e.g., methanol). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: The Boc group is commonly removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted PEG derivatives, such as thiol-PEG, amine-PEG, or alcohol-PEG.
Deprotection: The major product is the deprotected PEG derivative with a free amine group.
科学的研究の応用
Bromo-PEG9-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a versatile linker in the synthesis of complex molecules, including PROTACs, which are used to study protein degradation pathways.
Biology: this compound is used to create bioconjugates for studying protein-protein interactions and cellular processes.
Medicine: In medicinal chemistry, it is employed in the development of targeted therapies, particularly in the design of PROTACs for the selective degradation of disease-causing proteins.
Industry: this compound is used in the production of advanced materials and drug delivery systems, leveraging its ability to link various functional groups to polyethylene glycol chains.
作用機序
Bromo-PEG9-Boc functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The proximity induced by the linker facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome.
類似化合物との比較
Bromo-PEG9-Boc is unique due to its specific structure and functional groups. Similar compounds include:
Bromo-PEG9-Alcohol: Lacks the Boc protecting group and is used for different types of bioconjugation reactions.
Bromo-PEG9-Azide: Contains an azide group instead of a Boc group, used in click chemistry for bioconjugation.
Bromo-PEG9-Amine: Contains a free amine group, used for coupling reactions with carboxylic acids or activated esters.
Compared to these compounds, this compound offers the advantage of a protected amine group, which can be selectively deprotected under mild conditions, providing greater control over the timing and conditions of subsequent reactions.
特性
分子式 |
C25H49BrO11 |
|---|---|
分子量 |
605.6 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H49BrO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23H2,1-3H3 |
InChIキー |
GDDGJLBRDYSTDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


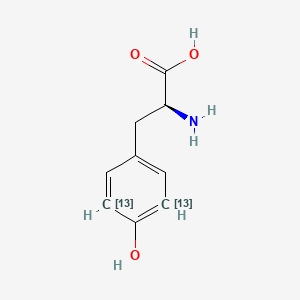
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
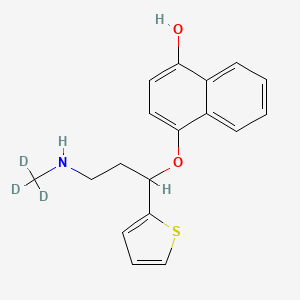
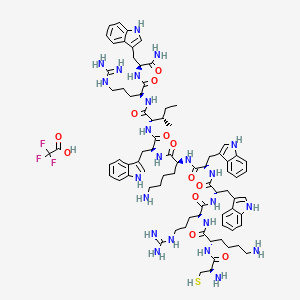
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
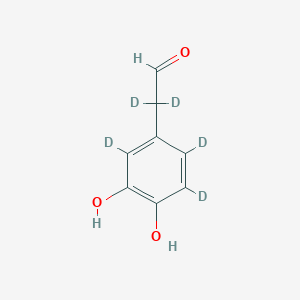
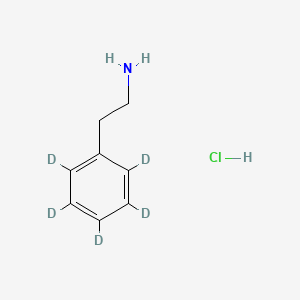
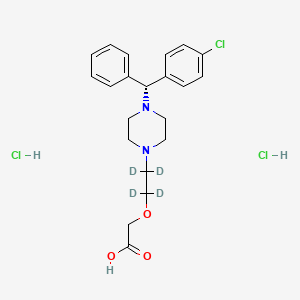

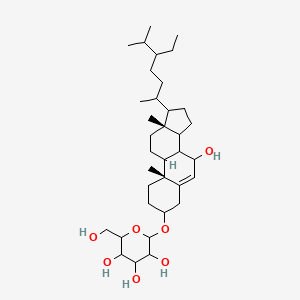
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

